Benzenesulfonyl fluoride
Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonyl fluoride and its derivatives involves sophisticated processes that enable the selective modification of these compounds under parallel synthesis conditions. This is achieved through reactions with amines, demonstrating the compound's versatility as a precursor for further chemical modifications (Tolmachova et al., 2018).
Molecular Structure Analysis
The structure of benzenesulfonyl fluoride allows for unique interactions in chemical reactions. Studies involving NMR spectroscopy have provided insights into the long-range spin–spin coupling constants between 19F and the ring protons, highlighting the influence of molecular structure on its chemical reactivity and interaction potentials (Schaefer & Parr, 1978).
Chemical Reactions and Properties
Benzenesulfonyl fluoride's reactivity with nucleophiles, such as fluoride ions, enables a broad spectrum of chemical transformations. For example, it can undergo reactions leading to the synthesis of polyfluorinated aromatic compounds, illustrating its significant role in introducing fluorine into organic molecules, which is crucial for the development of pharmaceuticals and agrochemicals (Ikawa et al., 2014).
Physical Properties Analysis
The physical properties of benzenesulfonyl fluoride, such as solubility, boiling point, and melting point, are critical for its handling and application in various chemical processes. These properties are influenced by the molecular structure and functional groups present in the compound, dictating its behavior in different environments.
Chemical Properties Analysis
Benzenesulfonyl fluoride exhibits unique chemical properties, including its role as a fluorinating agent and its ability to participate in sulfonation reactions. Its reactivity towards different nucleophiles and the ability to form stable complexes with metals highlight its utility in synthetic chemistry for the introduction of sulfone and fluorine groups into organic molecules.
- (Tolmachova et al., 2018) - Details on the synthesis and evaluation of benzenesulfonyl fluoride derivatives.
- (Schaefer & Parr, 1978) - Insight into molecular structure through NMR analysis.
- (Ikawa et al., 2014) - Description of chemical reactions involving benzenesulfonyl fluoride.
Scientific Research Applications
1. Protease Inhibitor in Biopharmaceutical Drug Development
- Application Summary: Benzenesulfonyl fluoride, also known as 4-(2-aminoethyl) benzenesulfonyl fluoride (AEBSF), is used as a protease inhibitor during the cell culture process. It effectively reduces proteolytic activity at a specific amino acid site during the production of an HIV-1 broadly neutralizing antibody (bNAb) .
- Methods of Application: AEBSF is added to the cell culture media as a protease inhibitor. It irreversibly inhibits serine proteases in the cell culture and effectively reduces the clipping percentage of bNAb .
- Results or Outcomes: The results showed that two amino acids (Tyr177 and Lys250) were susceptible to AEBSF modification in the bNAb test articles but at a negligible level and not in the CDR regions, which therefore did not reduce the in vitro binding activity of the bNAb .
2. Human Neutrophil Elastase (hNE) Inhibitors
- Application Summary: Benzenesulfonic acid derived compounds, which take advantage of the binding interaction between benzenesulfonyl fluoride and the target hNE enzyme, are developed as competitive inhibitors of hNE for the treatment of Acute Respiratory Distress Syndrome (ARDS) .
- Methods of Application: Various benzenesulfonic acid derived compounds were synthesized and evaluated as competitive inhibitors of hNE .
- Results or Outcomes: Biological screening revealed that compound 4f shows moderate inhibitory activity (IC 50 = 35.2 μM) against hNE .
3. Synthesis of α-Sulfonyl Phosphonates
- Application Summary: Benzenesulfonyl fluoride is used in the preparation of α-sulfonyl phosphonates. This is achieved by direct sulfonylation of lithiated alkyl phosphonates .
- Methods of Application: The process involves the reaction of benzenesulfonyl fluoride with lithiated alkyl phosphonates to form α-sulfonyl phosphonates .
- Results or Outcomes: The outcome of this reaction is the formation of α-sulfonyl phosphonates, which are useful intermediates in organic synthesis .
4. Electrophilic Warheads in Medicinal Chemistry
- Application Summary: Sulfonyl fluorides, such as benzenesulfonyl fluoride, are used as electrophilic warheads by both medicinal chemists and chemical biologists .
- Methods of Application: These compounds are used due to their balance of reactivity and stability, making them attractive for various applications in medicinal chemistry .
- Results or Outcomes: The use of sulfonyl fluorides as electrophilic warheads has enabled the development of a wide range of biologically active compounds .
5. Gas-Phase Fluorine Migration Reactions
- Application Summary: Benzenesulfonyl fluoride is used in the study of gas-phase fluorine migration reactions. These reactions are studied using electron ionization tandem mass spectrometry .
- Methods of Application: The process involves the generation of radical cations of benzenesulfonyl fluoride, which are then subjected to electron ionization tandem mass spectrometry .
- Results or Outcomes: The study provides insights into the behavior of fluorine in gas-phase reactions, which is valuable for understanding and predicting the behavior of fluorine-containing compounds .
6. Synthesis of Sulfonyl Fluorides
- Application Summary: Benzenesulfonyl fluoride is used in the synthesis of sulfonyl fluorides. Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists .
- Methods of Application: The synthesis involves the reaction of benzenesulfonyl fluoride with other reagents to form a variety of sulfonyl fluorides .
- Results or Outcomes: The use of benzenesulfonyl fluoride in the synthesis of sulfonyl fluorides has enabled the development of a wide range of biologically active compounds .
Safety And Hazards
Benzenesulfonyl fluoride is a poison by the intraperitoneal route . It is slightly irritating and flammable when exposed to heat or flame . It can react vigorously with oxidizing materials . It is also harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage .
Future Directions
Benzenesulfonyl fluoride and its derivatives have potential applications in the medical field. For instance, 4-(2-Aminoethyl)benzenesulfonyl fluoride is used as a protease inhibitor during the cell culture process, effectively reducing proteolytic activity at a specific amino acid site during the production of an HIV-1 broadly neutralizing antibody . Furthermore, the Sulfur Fluoride Exchange (SuFEx) reaction, which involves benzenesulfonyl fluoride, has revolutionized multiple research fields .
properties
IUPAC Name |
benzenesulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIPWEYIBKUDNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059897 | |
Record name | Benzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonyl fluoride | |
CAS RN |
368-43-4 | |
Record name | Benzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylsulfonylfluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonyl fluoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8543 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonyl fluoride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulphonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.098 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.